CYD-2-11

Bax activation Binding affinity SMBA1 analog

CYD-2-11 is a chemically refined Bax agonist with a Ki of 34.1 nM, demonstrating significantly improved antiproliferative activity over SMBA1 (IC50: 3.22-3.81 μM). Its unique mechanism directly activates Bax homooligomerization, circumventing Bcl-2 family antagonism. Validated for overcoming mTOR inhibitor resistance and effective in KRAS-driven lung cancer models, this compound is essential for advanced oncology research.

Molecular Formula C22H18N2O3
Molecular Weight 358.4 g/mol
Cat. No. B12402087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYD-2-11
Molecular FormulaC22H18N2O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN
InChIInChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2/b20-13+
InChIKeyBJIFXXDQMBHYKG-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYD-2-11 Procurement and Differentiation Evidence for Selective Bax Activation in Cancer Research


CYD-2-11 is a chemically refined small-molecule Bax agonist, engineered as a derivative of the lead compound SMBA1 [1]. It functions by selectively targeting the structural pocket proximal to serine 184 (S184) in the C-terminal region of the proapoptotic Bax protein (Ki = 34.1 nM), a mechanism that is distinct from Bcl-2/Bcl-xL antagonism . CYD-2-11 directly activates Bax proapoptotic activity by inducing a conformational change that facilitates Bax homooligomerization and mitochondrial insertion, leading to cytochrome c release and apoptosis [2].

Why Generic Bax/Bcl-2 Family Modulators Cannot Substitute for CYD-2-11


Generic substitution with unoptimized Bax agonists or alternative Bcl-2 family modulators is unsupported by empirical data due to CYD-2-11's specific molecular refinement from SMBA1, which confers enhanced binding affinity (Ki = 34.1 nM vs. 43.3 nM for SMBA1) and improved antiproliferative potency across multiple cancer cell lines [1]. Unlike broader Bcl-2 family inhibitors (e.g., navitoclax, venetoclax) that antagonize anti-apoptotic proteins, CYD-2-11's mechanism relies on direct Bax activation with demonstrated selectivity over Bcl-2, Bcl-xL, Mcl-1, Bak, and Bid [2]. This specificity, combined with its validated in vivo efficacy in KRAS-driven lung cancer models and capacity to overcome mTOR inhibitor resistance, renders substitution with a structurally or mechanistically distinct analog a high-risk approach lacking equivalent experimental validation [3].

CYD-2-11 Quantitative Differentiation Evidence for Scientific Selection


CYD-2-11 Exhibits Improved Binding Affinity for Bax Relative to Parent Compound SMBA1

CYD-2-11 demonstrates enhanced target engagement compared to the parent compound SMBA1. In a competition fluorescence polarization assay, CYD-2-11 binds to the Bax S184 pocket with a Ki of 34.1 nM, whereas SMBA1 exhibits a Ki of 43.3 nM, representing an approximately 21% improvement in binding affinity [1]. This differentiation is critical for experiments requiring maximal target occupancy at lower concentrations.

Bax activation Binding affinity SMBA1 analog

CYD-2-11 Demonstrates Superior Antiproliferative Potency in Breast Cancer Cell Lines Compared to SMBA1

In comparative antiproliferative assays, CYD-2-11 exhibits significantly lower IC50 values than SMBA1 against key breast cancer cell lines. CYD-2-11 inhibits MDA-MB-231 (triple-negative) and MCF-7 (ER-positive) cell growth with IC50 values of 3.22 μM and 3.81 μM, respectively, whereas SMBA1 displays higher IC50 values of 4.82 μM and 5.16 μM under identical conditions, representing a 33-36% reduction in effective concentration [1].

Breast cancer Antiproliferative IC50 comparison

CYD-2-11 Shows Enhanced Proapoptotic Efficacy in Lung Cancer Cell Lines Compared to SMBA1

In a panel of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines, CYD-2-11 demonstrated superior induction of apoptosis compared to SMBA1. At an equivalent concentration of 5 μM for 48 hours, CYD-2-11 induced a higher percentage of apoptotic cell death across multiple cell lines, including H292, H157, H1975, A549 (NSCLC), and DMS53 and DMS153 (SCLC), as quantified by Annexin-V/PI flow cytometry [1]. The magnitude of improvement varied by cell line but was consistently observed in lines expressing higher levels of phosphorylated Bax.

Lung cancer Apoptosis induction NSCLC SCLC

CYD-2-11 Demonstrates Selectivity for Bax Over Other Bcl-2 Family Proteins

Selectivity profiling confirms that CYD-2-11 exhibits no measurable affinity for other Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, Bak, and Bid, as determined by competition fluorescence polarization assays [1]. This selectivity profile is comparable to that of SMBA1 but is a critical parameter that distinguishes CYD-2-11 from dual or pan-Bcl-2 family inhibitors (e.g., navitoclax, which inhibits Bcl-2, Bcl-xL, and Bcl-w). This narrow target spectrum is essential for studies focused on isolating Bax-specific apoptotic mechanisms without confounding effects on anti-apoptotic Bcl-2 members.

Target selectivity Bcl-2 family Off-target profiling

CYD-2-11 Overcomes mTOR Inhibitor (RAD001) Resistance In Vivo

In a murine xenograft model of acquired RAD001 (everolimus) resistance, CYD-2-11 demonstrated the ability to reverse resistance. A549-RR (RAD001-resistant) xenografts were insensitive to RAD001 monotherapy (1 mg/kg), whereas the combination of CYD-2-11 (40 mg/kg) and RAD001 (1 mg/kg) resulted in significant tumor growth inhibition, displaying strong synergistic activity [1]. This effect was associated with CYD-2-11-mediated conversion of inactive phosphorylated Bax to its active conformation in tumor tissues [2]. No such rescue effect was observed with other tested agents.

Drug resistance mTOR inhibitor Combination therapy In vivo efficacy

CYD-2-11 Suppresses Tumor Growth in KRAS-Driven Lung Cancer Models with Minimal Normal Tissue Toxicity

In genetically engineered mouse models (GEMM) of KRAS-driven lung cancer (LSL-KRASG12D; LKB1fl/fl), CYD-2-11 treatment significantly suppressed malignant growth without causing evident significant toxicity to normal tissues [1]. Histological analysis of major organs (heart, liver, spleen, lung, kidney) revealed no notable pathological changes, contrasting with the often dose-limiting toxicities observed with cytotoxic chemotherapies or broader Bcl-2 family inhibitors [2]. This favorable therapeutic window in a clinically relevant, difficult-to-treat oncogenic background is a key differentiator.

KRAS mutant Lung cancer In vivo efficacy Toxicity profile

CYD-2-11 Validated Research Applications in Oncology Drug Discovery


Breast Cancer Research: SAR Studies and Cell-Based Screening

CYD-2-11 is ideally suited for structure-activity relationship (SAR) studies in breast cancer research, particularly for investigating Bax activation in triple-negative (MDA-MB-231) and ER-positive (MCF-7) models. Its validated IC50 values of 3.22 μM and 3.81 μM, respectively, and its demonstrable superiority over SMBA1, make it a reliable positive control or lead compound for screening novel Bax activators or combination regimens [1].

Lung Cancer Research: Apoptosis Mechanism Studies in NSCLC and SCLC

CYD-2-11 serves as a specific tool for dissecting Bax-dependent apoptosis pathways in lung cancer. Its enhanced potency over SMBA1 in inducing apoptosis across a panel of NSCLC and SCLC cell lines (H292, H157, H1975, A549, DMS53, DMS153) makes it the preferred choice for mechanistic studies requiring robust Bax activation [2]. Its activity correlates with pBax/Bax levels, enabling stratification experiments.

Combination Therapy Research: Overcoming mTOR Inhibitor (Rapalog) Resistance

CYD-2-11 is uniquely positioned for research into overcoming acquired resistance to mTOR inhibitors like everolimus (RAD001). Its demonstrated synergy with RAD001 in vitro and in vivo, including the ability to reverse resistance in A549-RR xenograft models, provides a strong experimental foundation for investigating this specific combination strategy [3].

In Vivo Oncology: KRAS-Driven Lung Cancer and Patient-Derived Xenograft (PDX) Models

CYD-2-11 is validated for in vivo oncology studies, particularly in KRAS-mutant lung cancer GEMMs and SCLC PDX models. Its favorable toxicity profile and oral bioavailability (administered intraperitoneally in models) support its use as a lead compound for evaluating Bax activation as a therapeutic strategy in vivo, with quantifiable tumor growth suppression data available for benchmarking [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYD-2-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.